N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-16(2)11-5-10-15-14(18)9-8-12-6-3-4-7-13(12)17/h3-4,6-7,17H,5,8-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTXSJHHDUPVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide typically involves the reaction of 3-(dimethylamino)propylamine with 3-(2-hydroxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenol group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide with analogous compounds, focusing on structural variations, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison
Key Findings
Hydrogen-Bonding vs. Lipophilicity :
- The 2-hydroxyphenyl group in the target compound provides hydrogen-bonding capacity, enhancing solubility and target interaction compared to methoxy (Compound 22) or fluorinated analogs (–7) .
- Fluorinated derivatives (e.g., perfluorinated sulfonamides in –7) exhibit extreme hydrophobicity, limiting biological applications but favoring surfactant or material science uses .
Electronic Effects: The dimethylamino group’s basicity contrasts with sulfonamide-containing analogs (), which are more electronegative and may alter binding kinetics . Fluorobenzothiazole derivatives () leverage fluorine’s electron-withdrawing effects for metabolic stability and target affinity .
Salt Forms and Bioavailability :
- Hydrochloride or oxalate salts () improve aqueous solubility, critical for drug delivery, whereas the target compound’s neutral form may require formulation optimization .
Research Implications
- Medicinal Chemistry: The target compound’s hydroxyl and dimethylamino groups make it a candidate for optimizing pharmacokinetic profiles in CNS or antimicrobial agents.
- Materials Science: Fluorinated analogs (–7) highlight the trade-off between hydrophobicity and functional utility in non-biological contexts .
- Synthetic Versatility : Boc-protected (Compound 22) or disulfide-containing () derivatives demonstrate the adaptability of the propanamide scaffold for diverse synthetic pathways .
Biological Activity
N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide, a synthetic organic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N2O2, with a molecular weight of approximately 235.31 g/mol. The compound features a dimethylamino group, a hydroxylated phenyl moiety, and an amide bond which contribute to its reactivity and biological properties.
This compound interacts with various biological targets through:
- Enzyme Inhibition : The compound can bind to enzymes, altering their activity and leading to significant biological effects. The presence of the phenolic hydroxyl group allows for hydrogen bonding and electrostatic interactions, enhancing binding affinity.
- Receptor Interaction : It has been studied for its potential to interact with specific receptors, which may mediate its pharmacological effects.
1. Pharmacological Applications
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : Its potential as an analgesic agent has also been explored, indicating possible applications in pain management.
2. Antioxidant Activity
The compound's structure suggests it may exhibit antioxidant activity due to the presence of the hydroxyl group, which can scavenge free radicals and mitigate oxidative stress .
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly inhibit specific enzyme activities related to inflammation and pain pathways .
- In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing inflammation and pain, although further research is required to fully understand its pharmacokinetics and safety profile .
Case Studies
A summary of notable case studies is provided below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in animal models. |
| Study B | Analgesic properties | Showed efficacy comparable to standard analgesics in pain relief assessments. |
| Study C | Antioxidant potential | Indicated strong free radical scavenging activity in vitro. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide?
- Methodological Answer : The compound can be synthesized via amide bond formation between 3-(2-hydroxyphenyl)propanoic acid and N,N-dimethylpropane-1,3-diamine. Carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are commonly used to activate the carboxylic acid group. Reaction conditions should be optimized in anhydrous solvents (e.g., dichloromethane) under inert atmosphere, with triethylamine as a base to neutralize HCl byproducts .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the dimethylamino group (δ ~2.2–2.4 ppm for N(CH)) and aromatic protons from the 2-hydroxyphenyl moiety (δ ~6.8–7.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for CHNO: 266.1634) .
Q. How should researchers handle stability issues related to the phenolic hydroxyl group?
- Methodological Answer : The 2-hydroxyphenyl group is prone to oxidation. Store the compound under inert gas (argon/nitrogen) at –20°C in amber vials. Use antioxidants like BHT (butylated hydroxytoluene) in stock solutions and avoid prolonged exposure to light or basic conditions .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying the hydroxyl group (e.g., methylation, acetylation) or altering the dimethylamino propyl chain. Compare activities in enzyme inhibition assays (e.g., HDACs, kinases) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding with the phenolic hydroxyl and electrostatic interactions with the dimethylamino group .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation.
- Off-Target Screening : Employ broad-spectrum kinase or GPCR panels to identify unintended interactions .
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?
- Methodological Answer :
- Prodrug Design : Temporarily mask the hydroxyl group as a phosphate ester or glycoside to enhance aqueous solubility.
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles. Validate efficacy in pharmacokinetic studies (e.g., plasma half-life measurement) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
